D-Alanine-3,3,3-D3-N-fmoc
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Overview
Description
D-Alanine-3,3,3-D3-N-fmoc: is a deuterated derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it useful in peptide synthesis. The molecular formula is CD3CH(NH-Fmoc)COOH, and it has a molecular weight of 314.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-fmoc typically involves the deuteration of D-Alanine followed by the protection of the amino group with an Fmoc group. The process can be summarized as follows:
Deuteration: D-Alanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Fmoc Protection: The deuterated D-Alanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the Fmoc-protected derivative
Industrial Production Methods: Industrial production methods for this compound involve large-scale deuteration and Fmoc protection processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: D-Alanine-3,3,3-D3-N-fmoc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Peptide Coupling: The compound is commonly used in solid-phase peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Alanine-3,3,3-D3-N-fmoc is widely used in the synthesis of deuterated peptides for structural and functional studies
Biology:
Medicine:
Drug Development: Deuterated peptides synthesized using this compound are investigated for their potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Alanine-3,3,3-D3-N-fmoc exerts its effects primarily through its incorporation into peptides. The deuterium atoms provide stability and resistance to metabolic degradation, making the resulting peptides more stable and longer-lasting in biological systems .
Comparison with Similar Compounds
Fmoc-L-Alanine-3,3,3-D3: Similar to D-Alanine-3,3,3-D3-N-fmoc but with the L-enantiomer of alanine.
Fmoc-D-Alanine: Non-deuterated version of the compound.
Uniqueness: this compound is unique due to its deuterium content, which imparts greater stability and resistance to metabolic processes compared to non-deuterated analogs .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3 |
InChI Key |
QWXZOFZKSQXPDC-KMKPOHAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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